molecular formula C23H21N3O2 B3012889 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-86-5

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B3012889
CAS RN: 1358485-86-5
M. Wt: 371.44
InChI Key: PQWVXHJBCBLIQS-UHFFFAOYSA-N
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Description

The compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds has been studied for various biological activities, including the inhibition of cancer cell growth. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is typically achieved through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. In one study, the reaction utilized 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave-assisted, solvent-free conditions to yield good results . While the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, possibly involving a vinylbenzyl halide and an ethoxyphenyl-substituted pyrazolone precursor.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis is also used to determine the crystal structure of these compounds . The related compounds exhibit a variety of intermolecular and intramolecular interactions, including hydrogen bonding, which can significantly influence the molecular conformation and stability .

Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in various environments can be complex. For example, polarographic studies of a related compound showed that it undergoes reduction in multiple steps, which are influenced by the pH of the solution. The reduction involves electron transfer processes that vary depending on the protonation state of the molecule . These findings suggest that the compound "2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" may also exhibit interesting electrochemical properties that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents like ethoxy and vinylbenzyl groups can affect the compound's solubility, melting point, and reactivity. Theoretical investigations, including density functional theory (DFT) calculations, can provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the physical and chemical behavior of these compounds . Such studies can also predict the molecular electrostatic potential and natural bond orbital (NBO) analysis, which are valuable for assessing the reactivity and interaction of the compound with other molecules.

Scientific Research Applications

Anticancer Potential

  • A series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, similar to the specified compound, were synthesized and showed inhibitory effects against lung cancer cells, specifically A549 and H322 cell lines. These compounds were synthesized using microwave-assisted one-step and solvent-free conditions, and their structures were confirmed by various spectroscopic methods. Preliminary evaluations indicated their potential in inhibiting the growth of these cancer cells in dosage-dependent manners (Zheng, Shao, Zhao, & Miao, 2011).

Synthesis and Structural Analysis

  • In a similar context, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized with the aim of discovering potential agents against A549 lung cancer cells. The synthesis involved the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine. The structures of these compounds were determined using spectroscopic methods, and X-ray diffraction analysis. The structure-activity relationships revealed that certain derivatives, particularly those with 4-chlorophenyl groups, exhibited significant inhibitory effects on A549 cell growth (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).

Fluorescent Properties

  • The compound's derivatives have also been explored for their fluorescent properties. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds' structures were confirmed by various spectroscopic methods, and their optical properties were investigated through UV-vis absorption and fluorescence spectroscopy. The effect of pH on their UV-vis absorption in methanol-H2O solutions was also studied, providing valuable insights into their potential applications in fluorescence-based research (Zheng, Gong, Liu, Liu, & Zhao, 2011).

Bioactivity Studies

  • Further studies on similar compounds include their synthesis and bioactivity evaluations. For instance, novel 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which are crucial for anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

properties

IUPAC Name

5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-5-7-18(8-6-17)16-25-13-14-26-22(23(25)27)15-21(24-26)19-9-11-20(12-10-19)28-4-2/h3,5-15H,1,4,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVXHJBCBLIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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